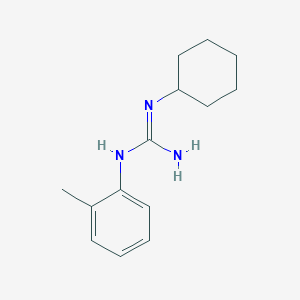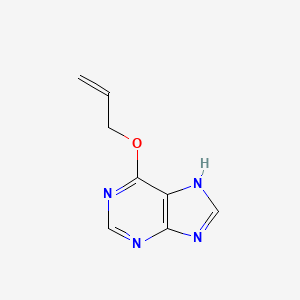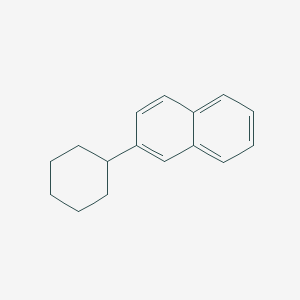
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a complex organic compound that features a combination of functional groups, including methoxybenzyl, acetoxymethyl, and tert-butyldimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The esterification of the benzoic acid derivative with 4-methoxybenzyl alcohol is carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of deprotected or differently protected derivatives.
Applications De Recherche Scientifique
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. The tert-butyldimethylsilyl group provides stability and protection, while the acetoxymethyl group can be hydrolyzed to release active species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl methyl ether: Similar in structure but lacks the acetoxymethyl and tert-butyldimethylsilyl groups.
4-Methoxybenzyl acetate: Contains the methoxybenzyl group but differs in the ester functionality.
4-Methoxybenzylamine: Features the methoxybenzyl group but has an amine functionality instead of ester groups.
Uniqueness
4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of its functional groups, which provide a balance of stability, reactivity, and versatility in synthetic applications. The presence of the tert-butyldimethylsilyl group offers protection during synthesis, while the acetoxymethyl group allows for controlled release of active species.
Propriétés
Formule moléculaire |
C25H34O6Si |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl 2-(acetyloxymethyl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H34O6Si/c1-18(26)29-17-21-11-8-20(16-31-32(6,7)25(2,3)4)14-23(21)24(27)30-15-19-9-12-22(28-5)13-10-19/h8-14H,15-17H2,1-7H3 |
Clé InChI |
KGJPAHJQROYGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B8456159.png)













